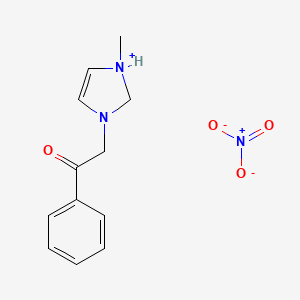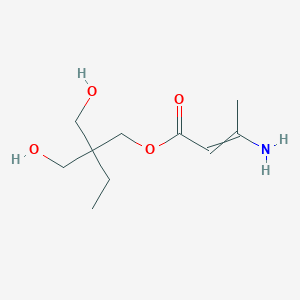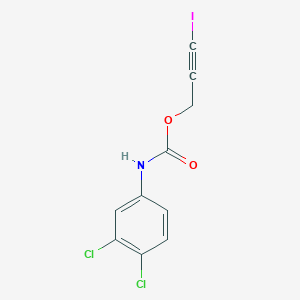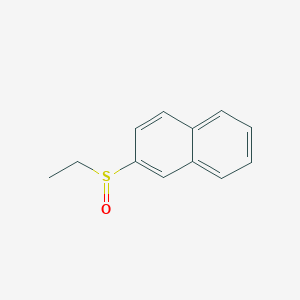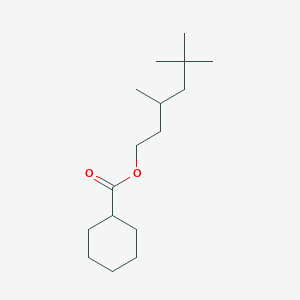
3,5,5-Trimethylhexyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhexyl cyclohexanecarboxylate is an organic compound that belongs to the ester family It is characterized by the presence of a cyclohexane ring attached to a carboxylate group, which is further bonded to a 3,5,5-trimethylhexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhexyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylhexyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: 3,5,5-Trimethylhexanol.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
3,5,5-Trimethylhexyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethylhexyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5,5-Trimethylhexyl acetate
- 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate
- Cyclohexanecarboxylic acid, 3,5,5-trimethylhexyl ester
Uniqueness
3,5,5-Trimethylhexyl cyclohexanecarboxylate is unique due to its specific ester linkage and the presence of a cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique combination of hydrophobic and hydrophilic regions makes it versatile for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
112668-12-9 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
3,5,5-trimethylhexyl cyclohexanecarboxylate |
InChI |
InChI=1S/C16H30O2/c1-13(12-16(2,3)4)10-11-18-15(17)14-8-6-5-7-9-14/h13-14H,5-12H2,1-4H3 |
Clé InChI |
XIWAEHLIHFRZAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C1CCCCC1)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
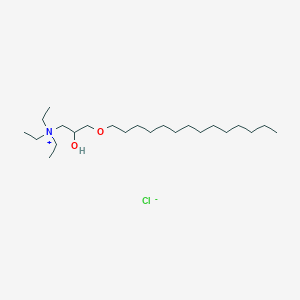
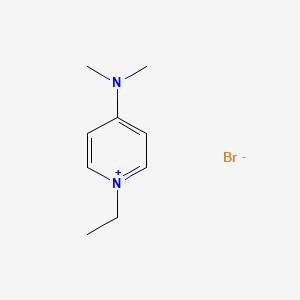
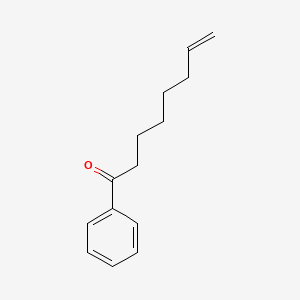
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
